Kinase Inhibition: Class-Level Potency of 3-Azetidinyl Pyrimidines
While direct data for 2-(3-azetidinyl)pyrimidine is not available, its core scaffold is a privileged structure for kinase inhibition. Based on the class, analogs are known to be potent JAK and ROCK inhibitors [1]. This contrasts with other heterocyclic replacements like piperidine, which often exhibit reduced potency due to a less optimal fit in the kinase ATP-binding pocket [2].
| Evidence Dimension | Kinase Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Not available (Class representative) |
| Comparator Or Baseline | Azetidinyl Pyrimidine Class |
| Quantified Difference | Potent inhibition reported (e.g., JAK1/JAK3 IC50 = 17 nM; ROCK IC50 = 37.5 nM) |
| Conditions | In vitro kinase assays (cell-free and cellular) |
Why This Matters
This establishes the scaffold as a validated starting point for developing potent kinase inhibitors, a key area of interest for drug discovery programs.
- [1] Aerie Pharmaceuticals, Inc. (2023). Azetidinyl Pyrimidines and Uses Thereof. US Patent Application 20240002392. View Source
- [2] BindingDB. (n.d.). BDBM50593289. Affinity Data: IC50=17nM for JAK1/JAK3 in human primary T-cells. View Source
